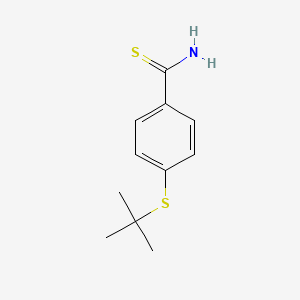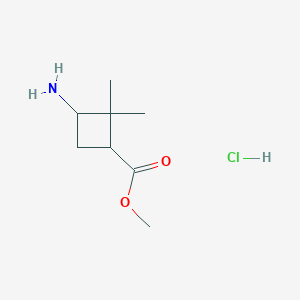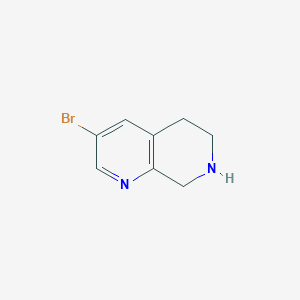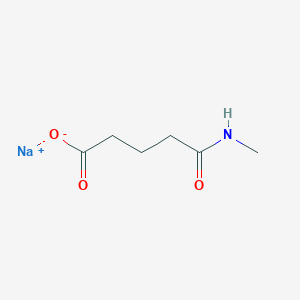
4-Tosylbutanoyl chloride
Übersicht
Beschreibung
4-Tosylbutanoyl chloride is an organic compound widely used in various fields, including medical, environmental, and industrial research. It is known for its versatility and unique chemical properties, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tosylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-toluene sulfonyl chloride with butanoyl chloride under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the synthesis of other sulfonyl chlorides. The large-scale production involves the chlorosulfonation of toluene, followed by the reaction with butanoyl chloride. This method is cost-effective and yields high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tosylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tosylates, which are excellent leaving groups in nucleophilic substitution reactions.
Reduction Reactions: It can be reduced to the corresponding butanol derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form tosylates.
Reducing Agents: Such as lithium aluminum hydride, are used to reduce this compound to butanol derivatives.
Oxidizing Agents: Used to convert this compound to sulfonic acids
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Tosylbutanoyl chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tosyl group, which can be further modified.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Tosylbutanoyl chloride involves the formation of a sulfonate ester intermediate when it reacts with nucleophiles. This intermediate is highly reactive and can undergo further transformations, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
4-Tosylbutanoyl chloride is unique compared to other sulfonyl chlorides due to its specific structure and reactivity. Similar compounds include:
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRRRBUNKSSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)


![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)







![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)


